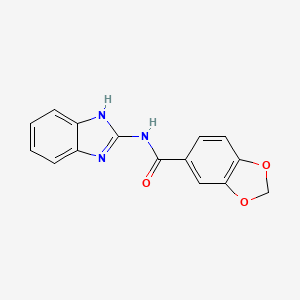![molecular formula C15H20ClFN2O2 B6038106 2-[4-(4-chloro-3-fluorobenzoyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B6038106.png)
2-[4-(4-chloro-3-fluorobenzoyl)-2-morpholinyl]-N,N-dimethylethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(4-chloro-3-fluorobenzoyl)-2-morpholinyl]-N,N-dimethylethanamine, also known as DMF-DMA, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of amphetamines and has shown potential in a wide range of applications, including medicinal chemistry, neuroscience, and drug discovery.
作用机制
2-[4-(4-chloro-3-fluorobenzoyl)-2-morpholinyl]-N,N-dimethylethanamine acts as a competitive inhibitor of DAT, which is responsible for the reuptake of dopamine in the brain. By inhibiting DAT, 2-[4-(4-chloro-3-fluorobenzoyl)-2-morpholinyl]-N,N-dimethylethanamine increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling. This mechanism of action is similar to that of other psychostimulants such as cocaine and amphetamine.
Biochemical and Physiological Effects:
2-[4-(4-chloro-3-fluorobenzoyl)-2-morpholinyl]-N,N-dimethylethanamine has been shown to have various biochemical and physiological effects. It increases the release of dopamine in the brain, leading to increased locomotor activity and euphoria. It also increases the release of norepinephrine and serotonin, which contribute to its effects on mood and behavior. 2-[4-(4-chloro-3-fluorobenzoyl)-2-morpholinyl]-N,N-dimethylethanamine has been shown to have a lower abuse potential than other psychostimulants such as cocaine and amphetamine.
实验室实验的优点和局限性
2-[4-(4-chloro-3-fluorobenzoyl)-2-morpholinyl]-N,N-dimethylethanamine has several advantages for lab experiments. It is a highly selective DAT inhibitor, which makes it a useful tool for studying the role of dopamine in various neurological disorders. It also has a lower abuse potential than other psychostimulants, which makes it safer to handle in the lab. However, 2-[4-(4-chloro-3-fluorobenzoyl)-2-morpholinyl]-N,N-dimethylethanamine has some limitations for lab experiments. It is a relatively new compound, and its long-term effects on the brain and behavior are not well understood. Additionally, its high potency and selectivity may make it difficult to interpret results from experiments.
未来方向
There are several future directions for research on 2-[4-(4-chloro-3-fluorobenzoyl)-2-morpholinyl]-N,N-dimethylethanamine. One area of interest is the development of 2-[4-(4-chloro-3-fluorobenzoyl)-2-morpholinyl]-N,N-dimethylethanamine analogs with improved selectivity and potency. Another area of interest is the investigation of the long-term effects of 2-[4-(4-chloro-3-fluorobenzoyl)-2-morpholinyl]-N,N-dimethylethanamine on the brain and behavior. Additionally, 2-[4-(4-chloro-3-fluorobenzoyl)-2-morpholinyl]-N,N-dimethylethanamine could be studied in combination with other drugs to determine its potential for the treatment of various neurological disorders. Finally, 2-[4-(4-chloro-3-fluorobenzoyl)-2-morpholinyl]-N,N-dimethylethanamine could be studied in animal models of drug addiction to determine its potential as a treatment for addiction.
Conclusion:
In conclusion, 2-[4-(4-chloro-3-fluorobenzoyl)-2-morpholinyl]-N,N-dimethylethanamine is a chemical compound that has shown potential in a wide range of scientific research applications. Its selective inhibition of DAT makes it a potential candidate for the treatment of various neurological disorders, and its lower abuse potential makes it safer to handle in the lab. Further research is needed to fully understand the long-term effects of 2-[4-(4-chloro-3-fluorobenzoyl)-2-morpholinyl]-N,N-dimethylethanamine on the brain and behavior, but its potential for drug discovery and development is promising.
合成方法
The synthesis method of 2-[4-(4-chloro-3-fluorobenzoyl)-2-morpholinyl]-N,N-dimethylethanamine involves the reaction of 4-chloro-3-fluorobenzoyl chloride with morpholine followed by the reaction with N,N-dimethylethylamine. This process results in the formation of 2-[4-(4-chloro-3-fluorobenzoyl)-2-morpholinyl]-N,N-dimethylethanamine as a white crystalline powder. The purity of the compound can be determined using various methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
2-[4-(4-chloro-3-fluorobenzoyl)-2-morpholinyl]-N,N-dimethylethanamine has been extensively studied for its potential use in medicinal chemistry and neuroscience. It has been shown to act as a potent and selective dopamine transporter (DAT) inhibitor, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. 2-[4-(4-chloro-3-fluorobenzoyl)-2-morpholinyl]-N,N-dimethylethanamine has also been studied for its potential use as a radioligand in positron emission tomography (PET) imaging studies to visualize DAT in vivo.
属性
IUPAC Name |
(4-chloro-3-fluorophenyl)-[2-[2-(dimethylamino)ethyl]morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClFN2O2/c1-18(2)6-5-12-10-19(7-8-21-12)15(20)11-3-4-13(16)14(17)9-11/h3-4,9,12H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAUIVLKGKUGKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1CN(CCO1)C(=O)C2=CC(=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(cyclopropylacetyl)prolinamide](/img/structure/B6038035.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B6038041.png)
![4-{5-[(methylthio)methyl]-2-furoyl}-2-(2-phenylethyl)morpholine](/img/structure/B6038042.png)
![1-(4-methoxyphenyl)-3-methyl-5-(3-methyl-1-propyl-1H-pyrazol-4-yl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6038049.png)


![N-[2-(1-azepanylcarbonyl)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B6038064.png)
![2-(2-chlorophenyl)-8-[2-(4-morpholinyl)ethyl]pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6038079.png)
![2-ethoxy-4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6038084.png)
![2-[(4-fluorophenyl)amino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6038088.png)
![4-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenol](/img/structure/B6038093.png)
![3-benzoyl-2-{[2-(diethylamino)ethyl]thio}-6-hydroxy-5-propyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B6038103.png)
![1-(4-chlorophenyl)-2-[(4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio]ethanone](/img/structure/B6038114.png)
![[1-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-3-piperidinyl]methanol](/img/structure/B6038126.png)